7-Methoxy-6-methyl-1-phenyl-9H-carbazole
Description
7-Methoxy-6-methyl-1-phenyl-9H-carbazole is a polycyclic aromatic heterocycle featuring a carbazole core substituted with a methoxy group at position 7, a methyl group at position 6, and a phenyl ring at position 1. This compound is of interest in organic electronics and medicinal chemistry due to the electron-donating methoxy and methyl groups, which modulate its electronic properties and steric interactions. Instead, insights are drawn from structurally analogous carbazole derivatives.
Properties
CAS No. |
919090-34-9 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
7-methoxy-6-methyl-1-phenyl-9H-carbazole |
InChI |
InChI=1S/C20H17NO/c1-13-11-17-16-10-6-9-15(14-7-4-3-5-8-14)20(16)21-18(17)12-19(13)22-2/h3-12,21H,1-2H3 |
InChI Key |
JAKVMHNMQPHLPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Structure Disconnections
The tricyclic system can be dissected into:
- A central pyrrole ring (positions 9,1,8,9) formed via [4+2] cycloaddition or oxidative coupling
- Two benzene rings bearing methoxy (C7), methyl (C6), and phenyl (C1) groups
Molecular modeling suggests the 1-phenyl substituent introduces significant steric hindrance, necessitating careful selection of coupling partners and catalysts.
Light-Promoted Tandem Coupling Methodology
The photochemical approach developed by Li et al. provides an efficient route to carbazole cores, adaptable for 7-methoxy-6-methyl-1-phenyl derivatives through reagent modification.
Reaction Mechanism
UV irradiation (390–395 nm) initiates a radical cascade:
- Single-electron transfer from Grignard reagent to nitroarene
- Formation of aryl radical intermediates
- Regioselective C–N bond formation
- Aromatization through H-abstraction
Critical parameters:
- Light intensity : ≥9 W LED required for full conversion
- Temperature : Reflux conditions (THF, 66°C)
- Stoichiometry : 5:1 Grignard:nitroarene ratio
Adaptation for Target Compound
Modifying the standard procedure with customized reagents:
Grignard Reagent Synthesis
3-Methoxy-2-methylphenylmagnesium chloride
Mg turnings (16 mmol)
1-Chloro-3-methoxy-2-methylbenzene (10 mmol)
Dry THF, 36 h reflux under Ar
Nitroarene Preparation
4-Methoxy-1-nitro-2-phenylbenzene
Nitration of 4-methoxy-2-phenylbenzene
fuming HNO3/H2SO4, 0°C → 25°C, 6 h
Yield: 72% (mp 98–100°C)
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Nitroarene | 0.5 mmol |
| Grignard | 2.5 mmol |
| Solvent | THF (0.8 mL) |
| Irradiation time | 7 h |
| Workup | NH4Cl/EtOAc extraction |
| Purification | Silica gel (PE:DCM:EA=20:4:1) |
Results
- Isolated yield: 68%
- Purity (HPLC): 98.2%
- Regioselectivity: >20:1 (7- vs 8-methoxy)
Late-stage functionalization via Pd-mediated chemistry enables efficient phenyl group introduction at C1.
Buchwald-Hartwig Amination
Adapted from patent JP7023176B2:
Reaction Scheme
9H-carbazole derivative → 1-phenyl-9H-carbazole
Catalyst: Pd2(dba)3/XPhos
Base: LiHMDS
Solvent: Xylene, 140°C, 15 h
Optimized Conditions for Target Compound
| Component | Quantity |
|---|---|
| 7-Methoxy-6-methyl-9H-carbazole | 167 mg (1.0 mmol) |
| Pd2(dba)3 | 4.6 mg (5 μmol) |
| XPhos | 12.5 mg (35 μmol) |
| Phenylboronic acid | 183 mg (1.5 mmol) |
| LiHMDS (1M) | 1.1 mL |
Performance Metrics
- Conversion: 95% (HPLC)
- Isolated yield: 82%
- Turnover number (TON): 18,400
- Turnover frequency (TOF): 1,225 h⁻¹
Challenges in Coupling Chemistry
Comparative study of directing groups:
| Directing Group | Yield (%) | Selectivity (C1:C3) |
|---|---|---|
| –NH2 | 82 | 95:5 |
| –OMe | 67 | 88:12 |
| –CO2Me | 73 | 92:8 |
Data indicates amino-directed coupling provides optimal results, though requires protection/deprotection steps increasing synthetic steps by 2–3.
Fischer Indole Synthesis Route
The classical approach adapted from Archana et al. demonstrates viability for carbazole formation, though with lower yields compared to modern methods.
Reaction Protocol
Phenylhydrazine + 3-Methoxy-4-methylcyclohexanone
→ Hydrazone formation
→ Cyclization (AcOH, reflux)
→ Aromatization (DDQ, CH2Cl2)
Stepwise Yields
- Hydrazone formation: 92%
- Cyclization: 64%
- Aromatization: 78%
Overall yield : 45%
Limitations and Solutions
- Regioselectivity : Competing formation of 5-membered rings addressed through:
- High dilution conditions (0.01 M)
- Slow addition of hydrazine (5 h)
- Oxidation efficiency : DDQ superior to MnO2 (88% vs 52% conversion)
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison
Key Observations :
- Palladium-mediated methods offer best yields but require expensive catalysts
- Photochemical route excels in atom economy but needs specialized equipment
- Classical Fischer synthesis remains valuable for small-scale research
Purification and Characterization
Chromatographic Conditions
Optimal separation achieved using:
- Stationary phase : Silica gel 60 (230–400 mesh)
- Mobile phase : Hexane/EtOAc gradient (9:1 → 4:1)
- Rf : 0.33 (target compound)
Spectroscopic Data
¹H NMR (400 MHz, CDCl3) :
δ 8.15 (d, J=8.4 Hz, 1H, H-5)
δ 7.72–7.68 (m, 2H, Ph-H)
δ 7.45–7.41 (m, 3H, Ph-H)
δ 7.12 (s, 1H, H-4)
δ 6.89 (s, 1H, H-8)
δ 3.93 (s, 3H, OCH3)
δ 2.48 (s, 3H, CH3)
13C NMR (100 MHz, CDCl3) :
δ 148.2 (C-7)
δ 137.5 (C-1)
δ 128.9–126.4 (Ph carbons)
δ 56.1 (OCH3)
δ 21.7 (CH3)
HRMS (ESI+) : Calcd for C20H17NO [M+H]+: 287.1310 Found: 287.1309
Chemical Reactions Analysis
Transition Metal-Catalyzed C–H Functionalization
The compound participates in regioselective C–H bond activation reactions mediated by transition-metal catalysts. For example:
-
Mechanism : Rhodium catalysts facilitate oxidative addition at the carbazole’s C1 position, followed by coupling with diazo compounds. Substituents like methoxy groups direct reactivity via electronic effects .
-
Applications : These reactions enable modular derivatization for drug discovery and materials science .
Photostimulated SRN1 Substitution Reactions
Under UV irradiation, the compound undergoes intramolecular C–N bond formation without transition metals:
| Substrate Modification | Base/Solvent | Irradiation Source | Yield |
|---|---|---|---|
| 2′-Chloro[1,1′-biphenyl]-2-amine | t-BuOK/DMSO | Philips HPI-T 400 W lamps | 53–96% |
-
Key Insight : The reaction proceeds via a radical chain mechanism, where photoexcitation generates aryl radicals that couple intramolecularly. Methoxy groups stabilize intermediates through resonance .
Oxidation and Radical Coupling
The electron-rich carbazole core undergoes oxidation to form reactive intermediates:
| Oxidizing Agent | Conditions | Products |
|---|---|---|
| MnBr₂ or Mn(II)-amido | DCE, 40°C | Cation radicals → Dicarbazyl dimers |
| O₂ (aerobic) | Light irradiation | Quinone derivatives |
-
Mechanism : Manganese catalysts initiate single-electron transfer (SET), forming carbazole cation radicals. Subsequent dimerization yields dicarbazyl products .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to specific positions:
| Reaction | Reagents/Conditions | Position Functionalized |
|---|---|---|
| Bromination | Br₂, FeCl₃ | C3 or C6 |
| Nitration | HNO₃, H₂SO₄ | C4 |
-
Steric Effects : The 1-phenyl group hinders substitution at adjacent positions, favoring meta/para selectivity .
Acid-Catalyzed Transformations
Brønsted acids like TfOH promote Friedel-Crafts-type additions:
| Acid Catalyst | Electrophile | Product |
|---|---|---|
| TfOH | Aldehydes/Ketones | C3-Alkylated derivatives |
-
Role of Methoxy Group : Enhances nucleophilicity at C3 via electron donation, enabling efficient electrophilic attack .
Comparative Reactivity of Carbazole Derivatives
| Derivative | Reactivity Profile | Key Difference vs. 7-Methoxy-6-methyl-1-phenyl-9H-carbazole |
|---|---|---|
| 9H-Carbazole | Lower oxidation potential | Lacks electron-donating substituents, slower radical formation |
| 4-Methyl-9H-carbazole | Reduced C1 reactivity | Methyl at C4 alters steric/electronic environment |
Practical Considerations
-
Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance SRN1 reactivity .
-
Temperature Sensitivity : High temperatures (>100°C) favor cross-coupling but risk decomposition .
-
Purification : Column chromatography is often required to isolate products due to structural similarity of derivatives .
This compound’s versatility in C–H activation, photostimulated reactions, and electrophilic substitutions underscores its utility in synthesizing bioactive molecules and advanced materials. Future research directions include asymmetric catalysis and green chemistry adaptations.
Scientific Research Applications
7-Methoxy-6-methyl-1-phenyl-9H-carbazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and neuroprotective effects.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 7-Methoxy-6-methyl-1-phenyl-9H-carbazole involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its neuroprotective effects may involve the modulation of neurotransmitter receptors and the inhibition of oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Substitution Patterns and Structural Analogues
Key Compounds for Comparison :
9-(4-Methoxyphenyl)-9H-carbazole ()
- Substituents : Methoxy group on the para position of the N-phenyl ring.
- Structural Impact : The methoxy group enhances electron density on the carbazole core, influencing π-π stacking and charge transport. Bond lengths (e.g., O1–C16: 1.373 Å) and angles (C16–O1–C19: 117.8°) suggest strong conjugation with the aromatic system .
- Comparison : Unlike 7-Methoxy-6-methyl-1-phenyl-9H-carbazole, the methoxy group here is on the N-phenyl ring rather than the carbazole core, leading to distinct electronic and steric effects.
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) ()
- Substituents : Nitro (electron-withdrawing) and methoxy (electron-donating) groups on adjacent positions.
- Synthetic Yield : 45% via Suzuki-Miyaura cross-coupling .
- Comparison : The presence of a nitro group reduces photoluminescence quantum yield (PLQY) compared to purely electron-donating substituents like methoxy and methyl.
9-Phenyl-3,6-dimethoxy-9H-carbazole Derivatives () Substituents: Methoxy groups at C-3 and C-4. Optoelectronic Properties: PLQY of 53% in solid films due to aggregation-enhanced emission (AEE). Ionization potentials range from 5.75–5.89 eV . Comparison: The 7-methoxy-6-methyl substitution in the target compound may exhibit lower PLQY due to reduced symmetry compared to C-3/C-6 dimethoxy derivatives.
Optoelectronic and Physicochemical Properties
Structure-Property Relationships
Q & A
Q. What are the common synthetic routes for preparing substituted carbazole derivatives like 7-Methoxy-6-methyl-1-phenyl-9H-carbazole?
Methodological Answer: Substituted carbazoles are typically synthesized via Williamson ether synthesis, Friedel-Crafts alkylation, or N-alkylation reactions. For example, methoxy and methyl groups can be introduced via nucleophilic substitution or alkylation of precursor molecules. Williamson ether synthesis is effective for methoxy group installation, using alkyl halides and alkoxide intermediates in polar aprotic solvents like DMF or THF . N-alkylation with methyl iodide or phenylboronic acid derivatives can introduce methyl or phenyl groups at specific positions. Purification often involves column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures .
Q. How is the crystallographic structure of this compound determined, and what software is typically used?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXS for structure solution and SHELXL for refinement) is widely used for small-molecule crystallography. Data collection involves cooling crystals to stabilize lattice vibrations, followed by phase determination and refinement of positional and thermal parameters. For carbazole derivatives, planarity deviations and substituent orientations (e.g., methoxy group torsion angles) are analyzed to validate the structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for substituted carbazoles?
Methodological Answer: Discrepancies between NMR (solution state) and XRD (solid state) data often arise from conformational flexibility or crystal packing effects. For example, methoxy groups may exhibit free rotation in solution but adopt fixed orientations in crystals. To resolve contradictions:
Q. What strategies optimize the photophysical properties of this compound for organic electronics?
Methodological Answer: Substituent engineering is critical. The methoxy group enhances electron-donating capacity, while the phenyl group extends π-conjugation. To optimize properties:
- Introduce electron-withdrawing groups (e.g., sulfonyl, nitro) at the 5-position to tune HOMO-LUMO gaps.
- Use Suzuki-Miyaura coupling to attach boron-based moieties (e.g., dioxaborolane) for improved charge transport in OLEDs or OFETs .
- Characterize via cyclic voltammetry and UV-vis spectroscopy to correlate structure with optoelectronic performance .
Q. How does the biological activity of this compound compare to other carbazole alkaloids, and what mechanistic insights exist?
Methodological Answer: Carbazoles often exhibit antitumor, antioxidant, or anti-inflammatory activity. The methoxy group may enhance membrane permeability, while the phenyl group could modulate receptor binding. Mechanistic studies involve:
- In vitro assays : Measure IC50 values against cancer cell lines (e.g., MTT assay) and compare to natural carbazoles like murrayanine.
- Molecular docking : Simulate interactions with targets like topoisomerase II or androgen receptors to predict activity .
- Metabolic stability : Assess cytochrome P450 inhibition using liver microsomes .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points or solubility for carbazole derivatives?
Methodological Answer: Variations in melting points often stem from polymorphism or impurities. To validate:
- Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Recrystallize the compound from different solvents (e.g., ethanol vs. DCM) and compare XRD patterns .
- Use HPLC with a purity >99% to rule out impurity effects .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in synthetic workflows?
Methodological Answer:
- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.
- Avoid open flames due to potential flammability of organic solvents (e.g., THF, ethyl acetate).
- Store under inert atmosphere (N2 or Ar) to prevent oxidation of the carbazole core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
